molecular formula C15H18O2 B600221 Atractylenolide I CAS No. 73069-13-3

Atractylenolide I

Cat. No.: B600221
CAS No.: 73069-13-3
M. Wt: 230.30 g/mol
InChI Key: ZTVSGQPHMUYCRS-SWLSCSKDSA-N
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Description

Atractylenolide I is a sesquiterpene lactone compound derived from the rhizome of Atractylodes macrocephala Koidz, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atractylenolide I can be synthesized through various methods. One common approach involves the oxidation of atractylenolide II to atractylenolide III, followed by dehydration to form this compound . The reaction conditions typically involve the use of cytochrome P450 (CYP450)-mimetic oxidation models .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Atractylodes macrocephala Koidz using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Mechanism of Action

Atractylenolide I is part of a group of compounds known as atractylenolides, which also includes atractylenolide II and atractylenolide III. While all three compounds share similar pharmacological properties, there are notable differences:

Uniqueness of this compound: this compound is unique in its ability to induce cancer cell differentiation and block the immunosuppressive environment, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

  • Atractylenolide II
  • Atractylenolide III

Properties

IUPAC Name

(4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVSGQPHMUYCRS-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316467
Record name Atractylenolide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73069-13-3
Record name Atractylenolide I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73069-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atractylenolide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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